

Technical Support Center: Helioseal Light-Curing in Deep Fissures

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Compound of Interest

Compound Name: *Helioseal*

Cat. No.: *B020656*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with light-curing **Helioseal F** and **Helioseal F Plus** fissure sealants, particularly in deep and narrow fissure morphologies.

Troubleshooting Guide

This guide addresses common issues encountered during the application and light-curing of **Helioseal** sealants in deep fissures.

Problem	Potential Cause	Recommended Solution
Incomplete Polymerization (Soft, uncured sealant at the base of the fissure)	<p>1. Insufficient Light Energy: The light from the curing unit may not adequately penetrate the full depth of a deep, narrow fissure. The sealant material itself can scatter and absorb light, reducing the energy that reaches the bottom.</p>	<ul style="list-style-type: none">- Select Appropriate Curing Light: Use a high-quality LED curing light with an intensity of at least 1000 mW/cm².^[1] - Extend Curing Time: For deep fissures, consider extending the curing time beyond the manufacturer's minimum recommendation. For a light intensity of >1000 mW/cm², the recommended curing time for Helioseal F Plus is 10 seconds; for >500 mW/cm², it is 20 seconds.^[1] - Incremental Layering Technique: For exceptionally deep fissures, apply and cure the sealant in thin increments (e.g., 1-2 mm) to ensure complete polymerization of each layer.
2. Shadowing Effect: The complex anatomy of deep fissures can create shadowed areas that the curing light cannot reach directly.	<p>- Multiple Curing Angles: Apply the light from different angles (buccal, lingual, occlusal) to illuminate as much of the fissure as possible. - Use of a fine-tipped applicator: A fine-tipped applicator can help to place the sealant more precisely and minimize the creation of thick areas that are difficult to cure.</p>	
3. Oxygen Inhibition: The presence of oxygen at the surface can inhibit the polymerization of the resin,	<p>- Air-thinning: Gently blow a stream of air over the sealant surface before curing to thin the material and potentially</p>	

leaving a thin, uncured layer.

[2][3] This can be more pronounced in the confined space of a deep fissure.

displace some oxygen. -

Glycerine Barrier: After initial curing, a layer of glycerine gel can be applied over the sealant and then light-cured again. The glycerine acts as an oxygen barrier, allowing for a more complete cure of the surface layer.[2]

Void Formation (Air bubbles trapped within the sealant)

1. Application Technique:
Improper application can introduce air bubbles into the sealant.

- Slow and Steady Application:
Apply the sealant slowly and steadily from one end of the fissure to the other to avoid trapping air.[4] - Avoid "dabbing": Do not repeatedly dab the applicator tip in the fissure, as this can introduce air. - Use of a Probe: Gently guide a fine dental probe through the uncured sealant to release any trapped air bubbles.

2. Material Viscosity: While Helioseal F Plus is designed to have optimal flow characteristics, its viscosity may still contribute to air entrapment in very narrow, tortuous fissures.[5][6]

- Allow for Flow: After application, allow a few seconds for the sealant to flow and adapt to the fissure morphology before light-curing.
- Vibrating Application: Some studies suggest that applying sonic vibrations during sealant placement can improve adaptation and reduce void formation.

Compromised Marginal Seal (Gaps or microleakage at the sealant-enamel interface)

1. Inadequate Etching:
Insufficient or contaminated

- Proper Etching Technique:
Ensure the enamel is etched for the recommended time

enamel etching will result in a poor micromechanical bond.

(typically 15-30 seconds with 37% phosphoric acid).^[7] - Thorough Rinsing and Drying: After etching, rinse the enamel thoroughly with water for at least 15 seconds and dry it completely with oil-free air until it has a chalky white appearance.^[7] - Avoid Saliva Contamination: Maintain a dry field throughout the procedure. If the etched enamel becomes contaminated with saliva, it must be re-etched.^[8]

2. Polymerization Shrinkage:
All resin-based materials shrink upon polymerization.^[9] ^[10] In deep, high C-factor fissures, this shrinkage stress can lead to gap formation at the margins.

- Incremental Layering: As mentioned for incomplete polymerization, applying and curing in thin layers can help to reduce the overall shrinkage stress. - Use of a Bonding Agent: Applying a bonding agent to the etched enamel before the sealant can sometimes improve marginal adaptation, although this is not always required for Helioseal products.

3. Fissure Morphology: The complex and varied anatomy of deep fissures can make it difficult to achieve a perfect seal along the entire margin. [11][12]

- Fissurotomy (Invasive Technique): In cases of extremely narrow or constricted fissures, a very conservative widening of the fissure entrance with a small bur (fissurotomy) may be considered to improve sealant penetration and adaptation.

[13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended curing time for **Helioseal** F Plus in deep fissures?

A1: The curing time for **Helioseal** F Plus is dependent on the light intensity of the curing unit. For a light intensity of $>1000 \text{ mW/cm}^2$, the recommended curing time is 10 seconds. For a light intensity of $>500 \text{ mW/cm}^2$, the recommended time is 20 seconds. For a high-power light with 2000 mW/cm^2 , the curing time can be as short as 5 seconds.[1] However, for deep fissures, it is advisable to extend the curing time to ensure adequate polymerization at the base.

Q2: How does the viscosity of **Helioseal** F Plus affect its use in deep fissures?

A2: **Helioseal** F Plus is described as having optimized flow and wetting behavior, making it suitable for complex fissure morphologies.[5][6] Its thixotropic nature means it flows well under pressure but holds its shape once placed.[4] This allows it to penetrate deep fissures effectively. However, in extremely narrow or constricted fissures, careful application is still necessary to avoid void formation.

Q3: Can I use a bonding agent before applying **Helioseal**?

A3: While not always necessary, some studies suggest that the use of a bonding agent can improve the retention and marginal seal of fissure sealants, particularly in challenging situations.[14] If you are experiencing issues with marginal integrity, the application of a compatible bonding agent to the etched enamel prior to sealant placement may be beneficial.

Q4: What is the depth of cure for **Helioseal F Plus**?

A4: In one in-vitro experiment, **Helioseal F Plus** demonstrated a depth of cure of 4.3 mm.[15] The curing depth with light intensity and exposure time combinations of $>1000 \text{ mW/cm}^2$ for 10 seconds has been shown to exceed 3mm.[15]

Q5: What is the polymerization shrinkage of **Helioseal F**?

A5: One study reported the volumetric polymerization shrinkage of **Helioseal F** to be $3.30 \pm 0.69\%$.[9]

Quantitative Data

Table 1: Curing Time Recommendations for **Helioseal F Plus**

Light Intensity of Curing Unit	Wavelength	Recommended Curing Time
$>500 \text{ mW/cm}^2$	400-500 nm	20 s
$>1000 \text{ mW/cm}^2$	400-500 nm	10 s
2000 mW/cm^2	400-500 nm	5 s

Data sourced from **Helioseal F Plus** Instructions for Use.[1]

Table 2: Physical Properties of **Helioseal F** and **Helioseal F Plus**

Property	Helioseal F	Helioseal F Plus
Monomer Matrix	Bis-GMA, Urethane dimethacrylate, Triethylene glycol dimethacrylate	Urethane dimethacrylate (UDMA), aromatic aliphatic UDMA, HEMA phosphate
Filler Content	Approx. 40.5% by weight (Silicon dioxide, fluorosilicate glass)	15-25% by weight (Aluminium fluorosilicate glass, silicon dioxide)
Polymerization Shrinkage	3.30 ± 0.69%	Low (specific value not provided, but UDMA contributes to low shrinkage) [15]
Depth of Cure	Not specified	4.3 mm (in one study) [15] ; >3 mm (with >1000 mW/cm ² for 10s) [15]

Data compiled from various sources.[\[4\]](#)[\[9\]](#)[\[15\]](#)

Experimental Protocols

Protocol 1: Determination of Depth of Cure (ISO 4049:2019 Method)

This protocol outlines the standardized method for measuring the depth of cure of a light-cured dental sealant.

Materials:

- **Helioseal** sealant
- Calibrated light-curing unit
- Cylindrical metal mold (4 mm internal diameter, 6 mm height)
- Glass slab
- Mylar strip

- Plastic filling instrument
- Micrometer or caliper with a precision of 0.01 mm

Procedure:

- Place the metal mold on the glass slab.
- Overfill the mold with the **Helioseal** sealant, ensuring no air bubbles are trapped.
- Cover the top of the mold with a Mylar strip and press gently with another glass slab to extrude excess material and create a flat surface.
- Position the tip of the light-curing unit as close as possible to the Mylar strip, centered over the mold.
- Light-cure the sealant for the manufacturer's recommended time for the specific light intensity being used.
- After curing, carefully remove the sealant specimen from the mold.
- Gently scrape away the uncured material from the bottom of the specimen using the plastic filling instrument until only the hard, cured material remains.
- Measure the height of the remaining cured sealant cylinder using the micrometer or caliper.
- The depth of cure is calculated as half of this measured height.[\[16\]](#)
- Repeat the procedure at least three times and calculate the mean and standard deviation.

Protocol 2: Evaluation of Marginal Integrity using Scanning Electron Microscopy (SEM)

This protocol provides a general framework for assessing the marginal seal of **Helioseal** in deep fissures.

Materials:

- Extracted human molars with deep fissures

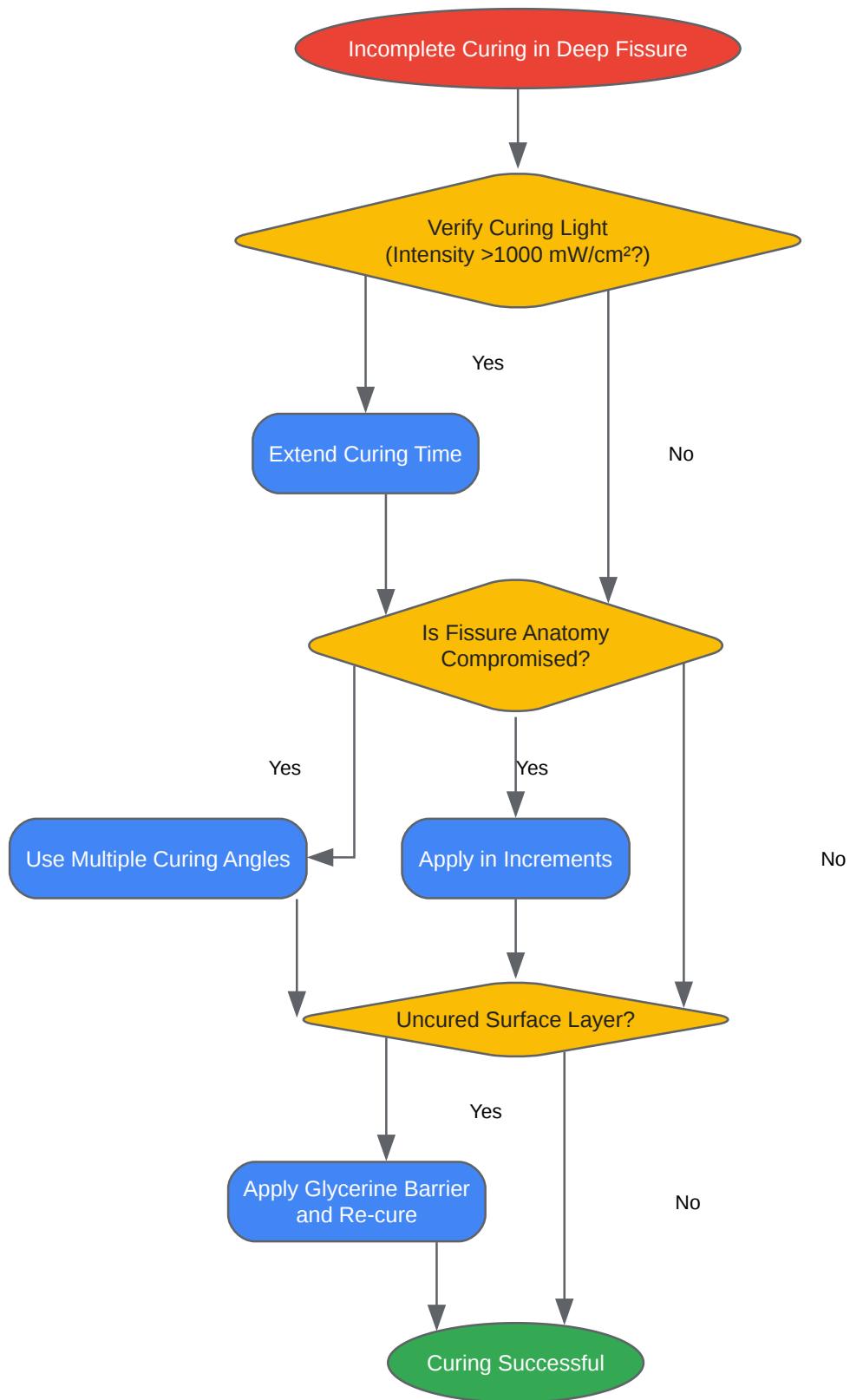
- **Helioseal** sealant and associated application materials (etchant, etc.)
- Light-curing unit
- Low-speed diamond saw for sectioning
- Progressive grades of silicon carbide paper for polishing
- Ultrasonic cleaner
- Critical point dryer
- Sputter coater (e.g., gold-palladium)
- Scanning Electron Microscope (SEM)

Procedure:

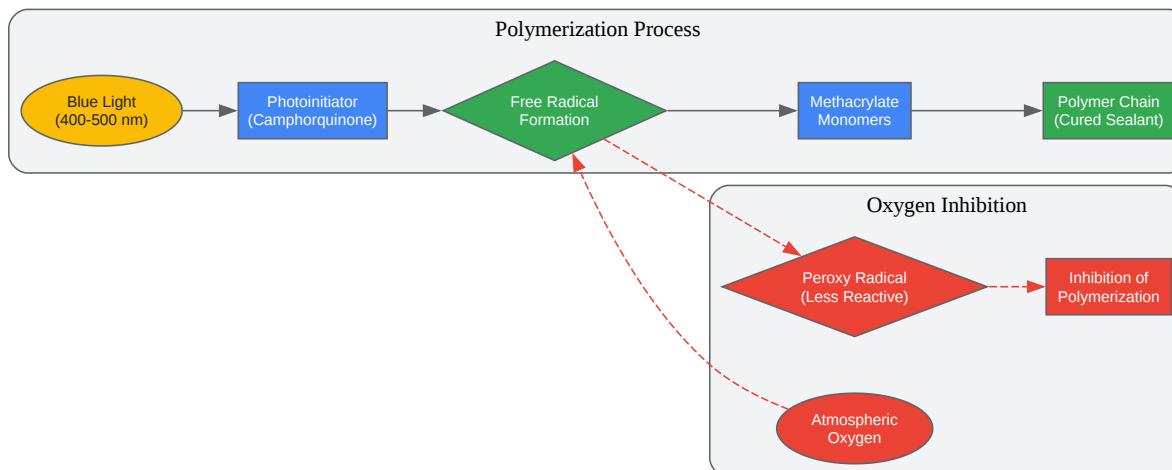
- **Tooth Preparation:** Clean the selected molars and store them in a suitable medium (e.g., saline or distilled water). Before sealant application, clean the occlusal surface with a pumice slurry, rinse, and dry.
- **Sealant Application:** Isolate the tooth and apply **Helioseal** to the fissures according to the manufacturer's instructions, including etching, rinsing, drying, and light-curing.
- **Thermocycling (Optional but Recommended):** To simulate oral conditions, subject the sealed teeth to thermocycling (e.g., 500 cycles between 5°C and 55°C).
- **Sectioning:** Section the teeth longitudinally through the center of the sealed fissure using a low-speed diamond saw under water cooling.
- **Polishing:** Polish the sectioned surfaces with progressively finer grades of silicon carbide paper to obtain a smooth surface for SEM analysis.
- **Cleaning and Drying:** Clean the specimens in an ultrasonic bath to remove debris and then dehydrate them using a critical point dryer to prevent distortion.

- Sputter Coating: Coat the specimens with a thin layer of a conductive metal (e.g., gold-palladium) using a sputter coater.
- SEM Examination: Examine the sealant-enamel interface under the SEM at various magnifications. Look for evidence of gaps, voids, and microleakage. The quality of the marginal seal can be qualitatively assessed or quantitatively measured using appropriate software.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Visualizations

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Caption: Troubleshooting workflow for incomplete curing of **Helioseal**.



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Caption: The inhibitory effect of oxygen on the free-radical polymerization of **Helioseal**.

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